Deutetrabenazine is a deuterated form of tetrabenazine. [] It is classified as a vesicular monoamine transporter type 2 (VMAT2) inhibitor. [] In scientific research, deutetrabenazine serves as a valuable tool for investigating the role of VMAT2 in various neurological processes and exploring its potential therapeutic applications in a range of movement disorders.
Deutetrabenazine and tetrabenazine share a similar core structure. [] The key difference lies in the presence of two trideuteromethoxy groups in deutetrabenazine, replacing the two methoxy groups found in tetrabenazine. [] This deuterium substitution at specific sites, particularly at CYP2D6 enzymatic targets on the tetrabenazine molecule, is crucial for influencing the drug's pharmacokinetic properties. []
Deutetrabenazine acts as a reversible inhibitor of VMAT2. [] VMAT2 is responsible for transporting monoamines, such as dopamine, norepinephrine, serotonin, and histamine, from the cytoplasm into synaptic vesicles within presynaptic neurons. [] By inhibiting VMAT2, deutetrabenazine reduces the packaging and release of these neurotransmitters into the synaptic cleft. [, , ] This mechanism is believed to contribute to its therapeutic effects in hyperkinetic movement disorders characterized by excessive dopaminergic activity.
The deuterium substitution in deutetrabenazine leads to altered pharmacokinetic properties compared to tetrabenazine. [, ] Notably, deutetrabenazine exhibits a longer half-life and reduced peak-to-trough fluctuations of its active metabolites, α‐dihydrotetrabenazine (α‐HTBZ) and β‐dihydrotetrabenazine (β‐HTBZ). [] These differences allow for less frequent dosing of deutetrabenazine, potentially improving patient compliance. []
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: